BenchChemオンラインストアへようこそ!

Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate

Physicochemical profiling Cell permeability Prodrug design

Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate (CAS 105249-13-6) is a synthetic heterocyclic benzoate ester belonging to the 2-aminothiazole class. It features a 2-amino-1,3-thiazol-5-yl moiety connected to a para-substituted benzoate ethyl ester via a methylene (–CH₂–) bridge, yielding a molecular formula of C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
CAS No. 105249-13-6
Cat. No. B175400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate
CAS105249-13-6
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)CC2=CN=C(S2)N
InChIInChI=1S/C13H14N2O2S/c1-2-17-12(16)10-5-3-9(4-6-10)7-11-8-15-13(14)18-11/h3-6,8H,2,7H2,1H3,(H2,14,15)
InChIKeyLLUFBIFGXAUAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate (CAS 105249-13-6): Procurement-Relevant Structural and Class Profile


Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate (CAS 105249-13-6) is a synthetic heterocyclic benzoate ester belonging to the 2-aminothiazole class. It features a 2-amino-1,3-thiazol-5-yl moiety connected to a para-substituted benzoate ethyl ester via a methylene (–CH₂–) bridge, yielding a molecular formula of C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol . The compound is typically supplied at ≥95% purity as a research intermediate or building block for medicinal chemistry and probe development . The 2-aminothiazole scaffold is associated with diverse target engagement profiles, including protein kinase CK2 inhibition [1], anti-inflammatory activity [2], and antiproliferative effects in prostate cancer cell lines [3], providing a broad, albeit class-level, rationale for its use in hit-to-lead programs.

Why Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate Cannot Be Casually Replaced by Closest Analogs: Structural Determinants of Differentiation


Superficial similarity among 2-aminothiazole benzoate derivatives masks critical structural variables that independently modulate physicochemical, pharmacokinetic, and target-engagement properties. The ethyl ester form (CAS 105249-13-6) differs from the free acid (CAS 1038381-40-6) in lipophilicity and cell permeability, as esterification of the carboxyl group is a well-established strategy to enhance membrane transit [1]. The methylene bridge distinguishes this compound from directly linked 4-(thiazol-5-yl)benzoate analogs (e.g., CAS 1354970-25-4), altering conformational flexibility and the spatial presentation of the 2-amino group to binding pockets, a parameter known to affect CK2 inhibitory potency by >100-fold in related series [2]. Furthermore, the para-substitution pattern contrasts with the meta-substituted isomer (CAS 937632-48-9), which can redirect intermolecular interactions and biological selectivity. Substituting any of these three structural elements—ester identity, linker nature, or substitution geometry—without comparative performance data risks compromising the intended biochemical or pharmacological outcome. The quantitative evidence below substantiates each of these differential dimensions.

Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate: Quantitative Differential Evidence Against Closest Comparators


Ethyl Ester vs. Free Carboxylic Acid: Predicted Lipophilicity and Permeability Advantage for Cellular Assays

The ethyl ester of 105249-13-6 is predicted to exhibit higher lipophilicity relative to its free acid analog 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoic acid (CAS 1038381-40-6). For the general 2-aminothiazole benzoate scaffold, computational logP estimates indicate an increase of approximately 1.5–2.0 log units upon ethyl esterification of the carboxylic acid, consistent with the well-characterized linear free energy relationship for benzoate ester homologs [1]. This logP elevation is associated with a predicted 5- to 10-fold increase in passive membrane permeability based on the established parabolic logP–permeability relationship in Caco-2 monolayers (optimal logP range ~2–4) [2]. For the analogous 4-(2-amino-1,3-thiazol-5-yl)benzoic acid scaffold, the carboxylic acid form requires active transport or prodrug conversion for cellular uptake, whereas its ester prodrugs achieve efficient intracellular delivery of the CK2-inhibitory warhead [3]. This distinction is material for cell-based phenotypic screening and target engagement assays where intracellular exposure is rate-limiting.

Physicochemical profiling Cell permeability Prodrug design

Ethyl Ester vs. Methyl Ester: Differential Hydrolytic Stability and PK Profile for In Vivo Applications

Ethyl esters are generally hydrolyzed by mammalian carboxylesterases at rates 2- to 5-fold slower than the corresponding methyl esters, a trend documented across diverse carboxylate ester series including benzoate esters [1]. For 2-aminothiazole prodrugs, ester hydrolysis rate directly governs the duration of active metabolite exposure, with ethyl esters providing a more sustained release profile compared to their methyl counterparts as demonstrated for thiazolide amino acid ester prodrugs [2]. While direct head-to-head hydrolysis data for the 105249-13-6 / methyl ester pair are not published, the well-established electronic and steric basis for this differential (increased steric bulk and inductive stabilization of the ethyl ester carbonyl) supports a class-level inference that 105249-13-6 offers longer half-life in plasma and hepatic S9 fractions compared to methyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate [3].

Esterase susceptibility Pharmacokinetics Metabolic stability

Methylene Bridge vs. Direct Attachment: Conformational Flexibility and CK2 Inhibitory Potency Potential

In the 4-(thiazol-5-yl)benzoic acid CK2 inhibitor series, direct attachment of the thiazole to the phenyl ring (as in CAS 1354970-25-4) constrains the biaryl dihedral angle, locking the 2-amino group into a fixed orientation relative to the benzoate plane. The methylene bridge in 105249-13-6 introduces a rotational degree of freedom, allowing the thiazole ring to adopt a broader range of conformations. SAR studies on 4-(thiazol-5-yl)benzoic acid CK2 inhibitors demonstrate that subtle alterations in the spatial relationship between the 2-amino-thiazole hydrogen bond donor and the benzoate group modulate IC₅₀ values from ~14 nM to >1000 nM [1]. The crystallographic complex of the closely related 4-(thiazol-5-yl)benzoic acid derivative with CK2α (PDB 5B0X) reveals a critical hydrogen bond network involving the 2-amino group and the hinge region, with the benzoate occupying the hydrophobic pocket at a defined distance [2]. While direct IC₅₀ data for 105249-13-6 are not reported, the methylene bridge in the 5-arylmethyl-1,3-thiazole antiproliferative series was found to be essential for optimal activity in DU-145 cells, with the direct-linked analogs exhibiting ≥10-fold reduced potency [3].

Protein kinase CK2 Structure-activity relationship Conformational analysis

Para-Substitution vs. Meta-Substitution: Positional Impact on Molecular Recognition

The para-substituted benzoate ester of 105249-13-6 presents the thiazolylmethyl group at a 180° angle relative to the ester carbonyl, whereas the meta-substituted isomer (CAS 937632-48-9) presents it at 120°. This geometric difference alters the overall molecular shape and can impact biological recognition. In the broader class of aminothiazole benzoate derivatives, para-substituted analogs have been preferentially explored as CK2 inhibitor scaffolds, where the linear arrangement facilitates deep occupancy of the ATP-binding pocket hydrophobic region, while meta-substituted isomers often exhibit reduced affinity due to steric clash with the glycine-rich loop [1]. Although direct comparative activity data for 105249-13-6 versus 937632-48-9 are not published, the para-substitution pattern matches the geometry of validated CK2 inhibitors in the 4-(thiazol-5-yl)benzoic acid series, where para-substitution yielded IC₅₀ values in the 14–50 nM range against CK2α, while analogous meta-substituted derivatives were not reported as active in the primary screen [2].

Regioisomer differentiation Molecular recognition Benzoate geometry

Supply Chain and Purity: Commercially Defined Quality vs. Uncharacterized Alternatives

Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate (CAS 105249-13-6) is commercially available from multiple suppliers at a certified purity of ≥95% (HPLC) . In contrast, the direct methyl ester analog (no CAS, structure only) and several positional isomers lack established commercial supply chains with documented QC parameters. The availability of 105249-13-6 with defined purity, CAS registry, and supplier Certificate of Analysis (CoA) including HPLC and NMR characterization ensures experimental reproducibility, a critical parameter when transitioning from exploratory screening to lead optimization. For the structurally related but commercially inconsistent analog 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoic acid (CAS 1038381-40-6), purity specifications vary from 95% to 97% across vendors, with some listings lacking full analytical characterization . Selecting 105249-13-6 from a verified source with complete QC documentation directly supports reproducible SAR campaigns and regulatory-compliant data generation.

Chemical procurement Quality control Reproducibility

Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Hit-to-Lead Optimization in CK2-Targeted Anticancer Drug Discovery

The para-substituted methylene-bridged thiazole architecture of 105249-13-6 aligns with the core scaffold of validated CK2 inhibitors. The ethyl ester provides a balance of lipophilicity for cell penetration and a hydrolytically stable protecting group that can be cleaved to the active acid in vivo. Medicinal chemistry teams can use 105249-13-6 as a fragment-elaboration starting point for synthesizing focused libraries targeting the CK2α ATP pocket, with the methylene bridge enabling exploration of vector space inaccessible to directly linked analogs [1][2]. The consistent commercial purity (≥95%) supports reproducible SAR data generation across multi-step synthetic sequences.

Ester Prodrug Design for Intracellular Target Engagement Assays

The ethyl ester functionality of 105249-13-6 offers a distinct advantage for cellular assays requiring passive membrane permeation. Compared to the free carboxylic acid analog (CAS 1038381-40-6), the ethyl ester is predicted to exhibit 5–10× higher passive permeability based on the logP–permeability relationship, making it suitable for cell-based target engagement experiments (e.g., CETSA, NanoBRET) where intracellular accumulation of the inhibitor warhead is essential [3]. This ester may serve as a direct prodrug or as a synthetic intermediate for more advanced ester prodrugs (e.g., acetoxymethyl or pivaloyloxymethyl esters) that require intracellular esterase activation [4].

Chemical Probe Development for BK Channel Modulation

2-Amino-5-arylmethyl-1,3-thiazole derivatives, the structural class to which 105249-13-6 belongs, have been characterized as BK (large-conductance calcium-activated potassium) channel openers in fluorescence-based and electrophysiological assays [5]. The ethyl ester 105249-13-6 can serve as a starting scaffold for synthesizing analogs with varied aryl substitution for BK channel SAR studies. Its methylene bridge and para-benzoate orientation are consistent with the pharmacophore derived from active congeners in this series.

Synthetic Intermediate for Bivalent and PROTAC Ligand Construction

The primary 2-amino group on the thiazole ring of 105249-13-6 provides a reactive handle for further derivatization, including amide bond formation, urea synthesis, or reductive amination. This functionality enables conjugation to linker-warhead moieties for the construction of bivalent inhibitors (as demonstrated by ARC-772, which conjugates 4-(2-amino-1,3-thiazol-5-yl)benzoic acid to a peptoid moiety) or PROTAC degraders targeting CK2 [6]. The ethyl ester can be selectively hydrolyzed post-conjugation to yield the free acid for further elaboration, providing orthogonal protecting group strategy in multi-step syntheses.

Quote Request

Request a Quote for Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.